molecular formula C10H9BrN2O2 B1383058 3-Bromo-5-azaindole-2-carboxylic acid ethyl ester CAS No. 1260384-54-0

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester

Cat. No.: B1383058
CAS No.: 1260384-54-0
M. Wt: 269.09 g/mol
InChI Key: DECSCMDEECDSQU-UHFFFAOYSA-N
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Description

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 3-position, an azaindole ring, and an ethyl ester group at the 2-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-azaindole-2-carboxylic acid ethyl ester typically involves the bromination of 5-azaindole followed by esterification. One common method includes the reaction of 5-azaindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. The resulting 3-bromo-5-azaindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azaindole ring.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted azaindole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced azaindole derivatives.

    Hydrolysis Products: Hydrolysis of the ester group results in the formation of 3-bromo-5-azaindole-2-carboxylic acid.

Scientific Research Applications

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the azaindole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis or function, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester: Similar structure with a methyl group at the 5-position instead of a hydrogen atom.

    3-Bromo-5-iodobenzoic acid: Contains a benzoic acid moiety with bromine and iodine substituents.

Uniqueness

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester is unique due to the presence of the azaindole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8(11)6-5-12-4-3-7(6)13-9/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECSCMDEECDSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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